N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O5S/c22-17-13-3-1-2-4-14(13)19-20-21(17)8-7-18-27(23,24)12-5-6-15-16(11-12)26-10-9-25-15/h1-6,11,18H,7-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZKSRUSDVIYLGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCN3C(=O)C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is GPR139 , a G protein-coupled receptor. GPR139 is associated with various diseases, disorders, and conditions, and the modulation of this receptor can have significant therapeutic effects.
Mode of Action
The compound acts as an agonist of GPR139. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139 and activates it, leading to a series of intracellular events.
Biochemical Pathways
These could include various intracellular signaling cascades, which can have wide-ranging effects on cellular function.
Result of Action
The activation of GPR139 by the compound could lead to a variety of molecular and cellular effects, depending on the specific context and cell type. These effects could potentially be harnessed for therapeutic purposes, particularly in the treatment of diseases, disorders, or conditions associated with GPR139.
Biological Activity
N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes a benzodioxine moiety and a benzotriazine derivative. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of benzotriazines exhibit significant antimicrobial properties. For instance, compounds similar to N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine have been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli. These studies utilized the two-fold serial dilution technique to determine Minimum Inhibitory Concentrations (MICs), revealing that certain derivatives displayed comparable or superior activity to established antibiotics like norfloxacin and chloramphenicol .
Antitumor Activity
The compound's potential as an antitumor agent has been investigated in several studies. For example, compounds with similar structural features were tested on human lung cancer cell lines (A549, HCC827, and NCI-H358). Results indicated significant cytotoxic effects with IC50 values ranging from 6.26 μM to 20.46 μM in different assay formats (2D vs. 3D cultures) . This suggests that modifications in the benzotriazine structure may enhance antitumor efficacy.
The biological activity of this compound is thought to involve multiple mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA structures, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives act as competitive inhibitors of key enzymes involved in nucleotide synthesis and cellular proliferation.
Case Studies
Q & A
Q. What are the key structural features and functional groups of this compound, and how do they influence its reactivity?
The compound combines a 1,2,3-benzotriazin-4-one core (with a keto group at position 4) linked via an ethyl chain to a 1,4-benzodioxane sulfonamide moiety. The sulfonamide group (-SO₂NH-) enhances hydrogen-bonding potential, while the benzotriazinone ring contributes to π-π stacking interactions. These features are critical for interactions with biological targets (e.g., enzymes or receptors) and stability under physiological conditions .
Methodological Insight :
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves:
- Step 1 : Functionalization of the benzodioxane ring with a sulfonamide group using sulfonyl chlorides in basic conditions (e.g., Na₂CO₃ or Et₃N) .
- Step 2 : Coupling the benzotriazinone moiety via nucleophilic substitution or amidation. Controlled conditions (e.g., DMF as solvent, 60–80°C) prevent side reactions .
Key Reagents :
| Reagent | Role | Example |
|---|---|---|
| Sulfonyl chloride | Sulfonamide formation | ClSO₂-C₆H₄-X |
| Triethylamine | Base for deprotonation |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Variables to test :
- Temperature : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions .
Data-Driven Approach :
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Case Example : Discrepancies in ¹H NMR signals for the ethyl linker may arise from rotameric equilibria.
- Solution : Perform variable-temperature NMR to slow interconversion and clarify splitting .
- Alternative : Use 2D NMR (COSY, HSQC) to assign overlapping peaks .
Table 1 : Common Analytical Techniques
| Technique | Application | Reference |
|---|---|---|
| TLC | Reaction monitoring | |
| HRMS | Molecular formula confirmation | |
| X-ray diffraction | Absolute configuration |
Q. What strategies are effective for assessing the compound’s stability under biological conditions?
- In vitro stability assays : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Analyze degradation via LC-MS at 0, 24, and 48 hours .
- Metabolic stability : Use liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .
Data Contradiction and Theoretical Frameworks
Q. How should researchers address conflicting biological activity data across studies?
- Root Cause Analysis :
- Compare assay conditions (e.g., cell lines, incubation times). For example, IC₅₀ discrepancies may arise from differences in ATP concentrations in kinase assays .
- Validate target engagement using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .
Methodological Best Practices
Q. What protocols ensure reproducibility in multi-step syntheses?
- Detailed Documentation : Record exact equivalents, reaction times, and purification methods (e.g., column chromatography gradients).
- Quality Control :
- Elemental analysis to confirm purity.
- Batch-to-batch consistency : Compare ¹³C NMR spectra of multiple synthetic batches .
Q. How can computational methods enhance experimental design?
- Molecular docking : Predict binding modes with target proteins (e.g., PARP or kinases) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Use SwissADME to estimate solubility, permeability, and toxicity early in development .
Ethical and Reporting Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
